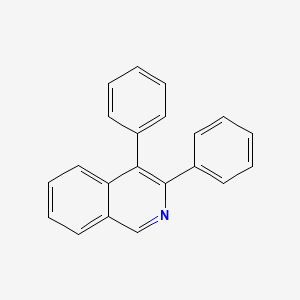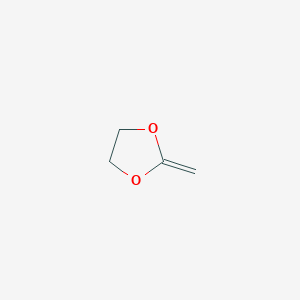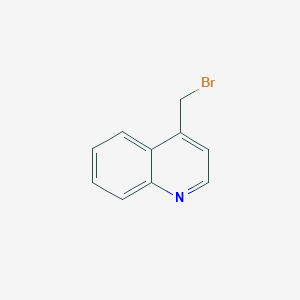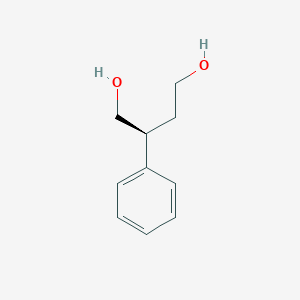
(S)-2-Phenylbutane-1,4-diol
Übersicht
Beschreibung
(S)-2-Phenylbutane-1,4-diol is an organic compound characterized by a phenyl group attached to a butane backbone with hydroxyl groups at the first and fourth carbon positions This chiral molecule exists in the (S)-enantiomeric form, which means it has a specific three-dimensional arrangement that distinguishes it from its ®-enantiomer
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenylbutane-1,4-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the asymmetric reduction of 2-phenylbutane-1,4-dione using chiral catalysts to ensure the formation of the (S)-enantiomer. Reaction conditions often include the use of hydrogen gas in the presence of a palladium or nickel catalyst under controlled temperature and pressure.
Industrial Production Methods: Industrial production may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction using alcohol dehydrogenases or ketoreductases can be employed to convert prochiral ketones to the desired diol with high stereospecificity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Phenylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: 2-Phenylbutane-1,4-dione or 2-phenylbutanoic acid.
Reduction: 2-Phenylbutane.
Substitution: 1,4-Dichloro-2-phenylbutane.
Wissenschaftliche Forschungsanwendungen
(S)-2-Phenylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Phenylbutane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate biochemical pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-2-Phenylbutane-1,4-diol: The enantiomer of (S)-2-Phenylbutane-1,4-diol with different stereochemistry.
2-Phenylbutane-1,4-dione: The oxidized form of the diol.
2-Phenylbutanoic acid: A carboxylic acid derivative.
Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This enantiomeric form can exhibit different biological activities and reactivity compared to its ®-counterpart, making it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
IUPAC Name |
(2S)-2-phenylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKYMGISZDCIY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505636 | |
| Record name | (2S)-2-Phenylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-77-4 | |
| Record name | (2S)-2-Phenylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


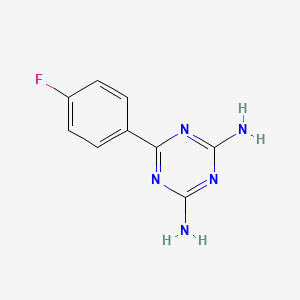

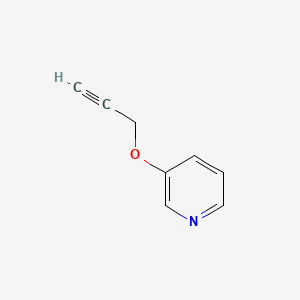

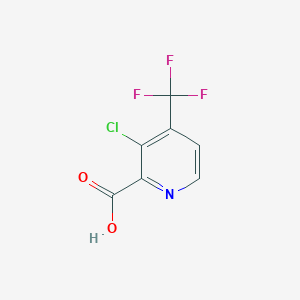
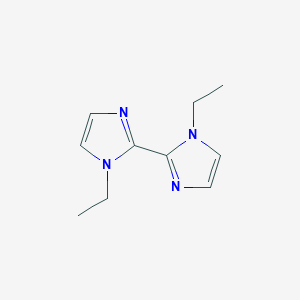

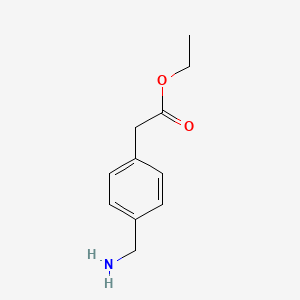
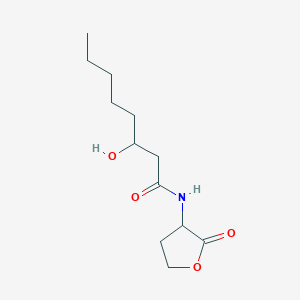
![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)

